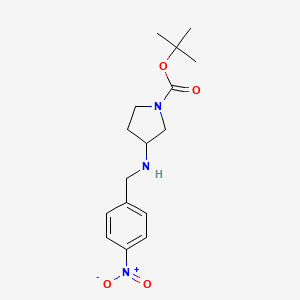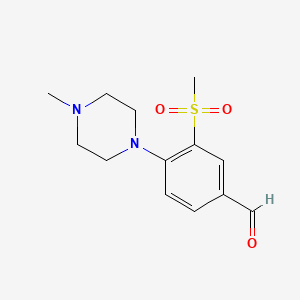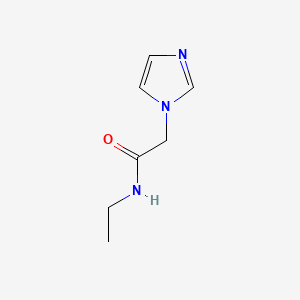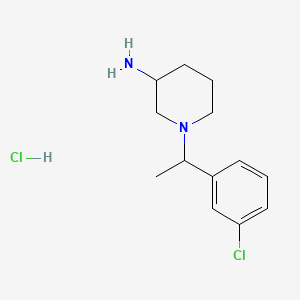
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 and a molecular weight of 275.22 g/mol . This compound is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry and pharmaceutical applications . Piperidine derivatives are often used as building blocks in the synthesis of various pharmaceuticals due to their versatile chemical properties .
Preparation Methods
The synthesis of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride typically involves the reaction of 3-chlorophenylacetonitrile with piperidine under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperidine derivatives .
Scientific Research Applications
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body . This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
1-(1-(3-Chlorophenyl)ethyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(1-(3-Chlorophenyl)ethyl)piperidin-4-amine hydrochloride: This compound has a similar structure but differs in the position of the amine group on the piperidine ring.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: This compound contains a piperazine ring instead of a piperidine ring and has different chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)ethyl]piperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-10(11-4-2-5-12(14)8-11)16-7-3-6-13(15)9-16;/h2,4-5,8,10,13H,3,6-7,9,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROJSDKHQOYKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N2CCCC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671349 |
Source


|
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203266-43-6 |
Source


|
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
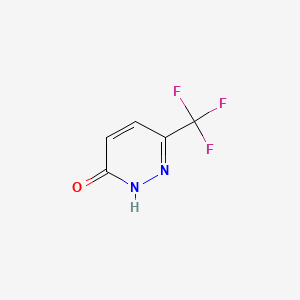
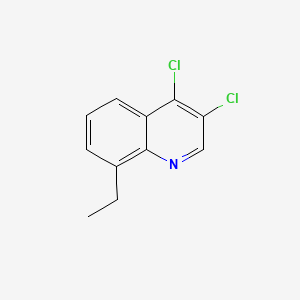


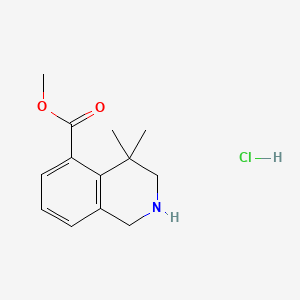
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)
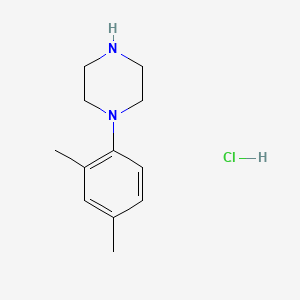


![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
